![molecular formula C20H16ClFN2O B5328965 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5328965.png)
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in the regulation of ion transport across epithelial cells. CFTR-Inhibitor-172 has been used to study the function of CFTR and its role in various physiological and pathological conditions.
作用機序
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 is a selective inhibitor of CFTR, which is a chloride channel that is expressed in various tissues, including the lungs, pancreas, and intestines. CFTR plays a critical role in the regulation of ion transport across epithelial cells, and its dysfunction is associated with several diseases, including cystic fibrosis. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 binds to the cytoplasmic side of the CFTR protein and inhibits its activity by preventing the opening of the chloride channel.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has been shown to inhibit CFTR activity in various cell types, including human airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. It has also been shown to inhibit CFTR-mediated fluid secretion in the intestine and to reduce mucus production in the lungs. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has been used to study the physiological effects of CFTR inhibition in various tissues and to investigate the role of CFTR in diseases such as cystic fibrosis.
実験室実験の利点と制限
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 is a potent and selective inhibitor of CFTR, which makes it a valuable tool for studying the function of CFTR in various tissues and diseases. It has been used in numerous scientific studies and has been shown to produce consistent and reproducible results. However, 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172.
将来の方向性
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has been widely used in scientific research, and its potential applications are still being explored. Some future directions for research include the development of new CFTR inhibitors with improved potency and selectivity, the investigation of the role of CFTR in other diseases, and the screening of CFTR inhibitors for therapeutic potential. Additionally, the use of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 in combination with other drugs or therapies may provide new insights into the treatment of CFTR-related diseases.
合成法
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 is synthesized through a multi-step process. The first step involves the synthesis of 4-chloro-2-fluoroaniline, which is then reacted with 4-(4-pyridinylmethyl)benzaldehyde to obtain the intermediate product. The final product is obtained by reacting the intermediate product with N-(tert-butoxycarbonyl)-l-aspartic acid β-(benzyloxycarbonyl)-l-aspartic anhydride in the presence of triethylamine. The synthesis of 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has been reported in several scientific publications.
科学的研究の応用
2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has been widely used in scientific research to study the function of CFTR and its role in various physiological and pathological conditions. It has been used to investigate the mechanism of CFTR gating, the regulation of CFTR activity by other proteins, and the role of CFTR in diseases such as cystic fibrosis, diarrhea, and polycystic kidney disease. 2-(4-chloro-2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamideor-172 has also been used to study the pharmacology of CFTR modulators and to screen for new CFTR inhibitors.
特性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O/c21-17-4-3-16(19(22)13-17)12-20(25)24-18-5-1-14(2-6-18)11-15-7-9-23-10-8-15/h1-10,13H,11-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLRFHMKZPBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[2-(1,3-benzodioxol-5-yl)vinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B5328885.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
amino]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5328908.png)
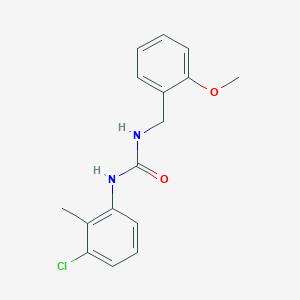
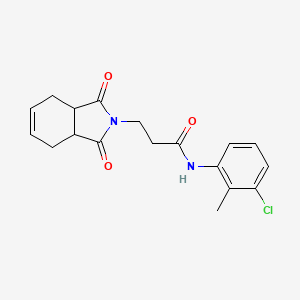
![6-methyl-5-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328938.png)
![6-[3-benzoyl-4-hydroxy-2-(4-hydroxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5328944.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328953.png)
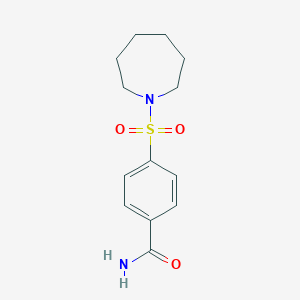
![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328970.png)
![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)
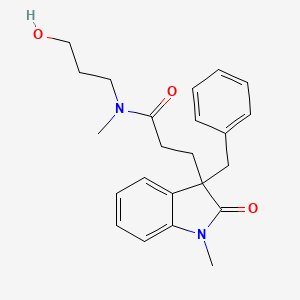
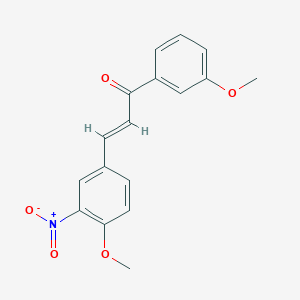
![N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide](/img/structure/B5328995.png)